molecular formula C14H18O4 B12079364 Benzenepropanoic acid, 3-(ethoxycarbonyl)-, ethyl ester CAS No. 10036-21-2

Benzenepropanoic acid, 3-(ethoxycarbonyl)-, ethyl ester

Katalognummer: B12079364
CAS-Nummer: 10036-21-2
Molekulargewicht: 250.29 g/mol
InChI-Schlüssel: HDGSRVUQMHJTDH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Benzenepropanoic acid, 3-(ethoxycarbonyl)-, ethyl ester is an organic compound with the molecular formula C13H16O4. It is also known by other names such as ethyl 3-(ethoxycarbonyl)phenylpropanoate. This compound is characterized by its ester functional groups and aromatic ring, making it a versatile intermediate in organic synthesis.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Benzenepropanoic acid, 3-(ethoxycarbonyl)-, ethyl ester can be synthesized through the esterification of benzenepropanoic acid with ethanol in the presence of an acid catalyst such as sulfuric acid. The reaction typically involves refluxing the reactants to achieve the desired ester product.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes where the reactants are fed into a reactor under controlled conditions. The use of catalysts and optimized reaction parameters ensures high yield and purity of the product.

Analyse Chemischer Reaktionen

Types of Reactions

    Oxidation: Benzenepropanoic acid, 3-(ethoxycarbonyl)-, ethyl ester can undergo oxidation reactions to form corresponding carboxylic acids.

    Reduction: Reduction of the ester groups can yield alcohols.

    Substitution: The aromatic ring can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nitration with nitric acid (HNO3) and sulfuric acid (H2SO4), halogenation with bromine (Br2) or chlorine (Cl2).

Major Products

    Oxidation: Benzenepropanoic acid derivatives.

    Reduction: Benzenepropanol derivatives.

    Substitution: Nitrobenzenepropanoic acid, halobenzenepropanoic acid.

Wissenschaftliche Forschungsanwendungen

Benzenepropanoic acid, 3-(ethoxycarbonyl)-, ethyl ester has various applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.

    Industry: Utilized in the production of fragrances, flavorings, and other fine chemicals.

Wirkmechanismus

The mechanism of action of benzenepropanoic acid, 3-(ethoxycarbonyl)-, ethyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The ester groups can undergo hydrolysis to release active carboxylic acids, which can then participate in various biochemical pathways. The aromatic ring may also interact with hydrophobic pockets in proteins, influencing their activity.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Ethyl benzoylacetate: Similar ester structure but with a different substitution pattern on the aromatic ring.

    Ethyl 3-phenylpropanoate: Lacks the additional ethoxycarbonyl group.

    Ethyl cinnamate: Contains a double bond in the propanoic acid chain.

Uniqueness

Benzenepropanoic acid, 3-(ethoxycarbonyl)-, ethyl ester is unique due to the presence of both ethoxycarbonyl and ester groups, which provide distinct reactivity and potential for diverse chemical transformations. Its structure allows for specific interactions in biological systems, making it a valuable compound for research and industrial applications.

Eigenschaften

CAS-Nummer

10036-21-2

Molekularformel

C14H18O4

Molekulargewicht

250.29 g/mol

IUPAC-Name

ethyl 3-(3-ethoxy-3-oxopropyl)benzoate

InChI

InChI=1S/C14H18O4/c1-3-17-13(15)9-8-11-6-5-7-12(10-11)14(16)18-4-2/h5-7,10H,3-4,8-9H2,1-2H3

InChI-Schlüssel

HDGSRVUQMHJTDH-UHFFFAOYSA-N

Kanonische SMILES

CCOC(=O)CCC1=CC(=CC=C1)C(=O)OCC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.